molecular formula C20H21N3O2 B2584042 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide CAS No. 590355-38-7

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide

Cat. No. B2584042
CAS RN: 590355-38-7
M. Wt: 335.407
InChI Key: VFOHERJWIHWHMD-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide (2-IPPMQC) is an organic compound which has been studied for its potential applications in chemical and biomedical research. 2-IPPMQC is a quinoline-based compound which is synthesized by a variety of methods, including chemical oxidation, condensation, and cyclization reactions. This compound has been studied for its potential to serve as a substrate for a variety of biological enzymes, as well as its ability to interact with a variety of proteins and other molecules. 2-IPPMQC has been found to be a useful tool in biochemical and physiological research due to its ability to interact with a variety of biological molecules.

Scientific Research Applications

Synthesis and Characterization

  • The carbohydrazide derivatives of quinoline have been a subject of extensive study. In one research, the derivatives were synthesized by reacting methyl 2-(quinolin-8-yloxy) acetate with hydrazine hydrate to afford the carbohydrazide. These derivatives underwent further reactions to form a series of compounds characterized by spectroscopic techniques and elemental analyses, indicating the utility of these compounds in the synthesis of complex molecular structures (Saeed et al., 2014).

Antimicrobial Activity

  • New quinoline derivatives, including carbohydrazide derivatives, have demonstrated excellent broad-spectrum antimicrobial activity. A study highlighted their effectiveness against various microbial strains, showcasing their potential as antimicrobial agents (Alafeefy, 2008).

Anti-HIV Properties

  • Research into 4-hydroxyquinoline-3-carbohydrazide derivatives has revealed moderate inhibitory properties against HIV-1 virus, highlighting the potential of quinoline carbohydrazide derivatives in antiviral drug development. These compounds exhibit low cytotoxicity, making them promising candidates for further exploration (Hajimahdi et al., 2013).

Analgesic Activity

  • Some new pyrazoles and triazoles bearing a quinazoline moiety have been synthesized and characterized, with selected compounds screened for analgesic activity. This indicates the potential therapeutic applications of quinoline carbohydrazide derivatives in pain management (Saad et al., 2011).

Docking Studies and Biological Activities

  • Quinoline carbohydrazide derivatives have also been utilized in docking studies to understand their interaction with biological targets. The docking of synthesized compounds with proteins like HepG2 shows promising inhibition, indicating their potential in drug development and the understanding of molecular interactions (Ali et al., 2019).

properties

IUPAC Name

6-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-12(2)25-15-7-5-14(6-8-15)19-11-17(20(24)23-21)16-10-13(3)4-9-18(16)22-19/h4-12H,21H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOHERJWIHWHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide

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